molecular formula C5H6ClNO4 B12103621 (Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid

(Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid

Cat. No.: B12103621
M. Wt: 179.56 g/mol
InChI Key: QWNGESOREPKWTG-DAXSKMNVSA-N
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Description

  • “(Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid” is a chemical compound with the following structural formula:

    (Z)-CH3C(O)C(Cl)=NO\text{(Z)-CH}_3\text{C}(\text{O})\text{C}(\text{Cl})=N\text{O}(Z)-CH3​C(O)C(Cl)=NO

  • It belongs to the class of oxime derivatives and is characterized by the presence of a chloro substituent, an oxo group, and an imino group.
  • The compound is also known by its IUPAC name: (Z)-4-chloro-2-(methoxyimino)butanedioic acid.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Mechanism not extensively studied.
    • Potential targets: Enzymes involved in metabolic pathways.
    • Further research needed to elucidate specific pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C5H6ClNO4

    Molecular Weight

    179.56 g/mol

    IUPAC Name

    (2Z)-4-chloro-2-methoxyimino-3-oxobutanoic acid

    InChI

    InChI=1S/C5H6ClNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10)/b7-4-

    InChI Key

    QWNGESOREPKWTG-DAXSKMNVSA-N

    Isomeric SMILES

    CO/N=C(/C(=O)CCl)\C(=O)O

    Canonical SMILES

    CON=C(C(=O)CCl)C(=O)O

    Origin of Product

    United States

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